molecular formula C44H80NO9P B055934 [(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 125139-36-8

[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B055934
CAS No.: 125139-36-8
M. Wt: 798.1 g/mol
InChI Key: SJCASUIXKYTFID-IFPBASBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-deoxynojirimycin, commonly known as MOR-14, is a small molecule drug that functions as an alpha-glucosidase inhibitor. This compound is known for its ability to inhibit the activity of the glycogen-debranching enzyme, thereby reducing the glycogenolytic rate. MOR-14 has shown significant potential in protecting the heart against postischemic left ventricular dysfunction by preserving glycogen content and attenuating lactate accumulation during ischemic episodes .

Properties

CAS No.

125139-36-8

Molecular Formula

C44H80NO9P

Molecular Weight

798.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H80NO9P/c1-6-8-10-11-12-13-14-15-18-21-24-27-31-35-43(47)51-39-42(40-53-55(49,50)52-38-37-45(3,4)5)54-44(48)36-32-28-25-22-19-16-17-20-23-26-30-34-41(46)33-29-9-7-2/h16-17,22-23,25-26,30,34,41-42,46H,6-15,18-21,24,27-29,31-33,35-40H2,1-5H3/b17-16+,25-22-,26-23+,34-30+/t41-,42+/m0/s1

InChI Key

SJCASUIXKYTFID-IFPBASBBSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C/C/C=C/C=C/[C@H](CCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O

Synonyms

1-palm-2-15HETE PC
1-palmitoyl-2-(15-hydroxy-5,8,11,13-eicosatetraenoyl)-glycero-3-phosphocholine

Origin of Product

United States

Preparation Methods

The synthesis of N-Methyl-1-deoxynojirimycin involves several methods, including:

Chemical Reactions Analysis

N-Methyl-1-deoxynojirimycin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

N-Methyl-1-deoxynojirimycin has a wide range of scientific research applications, including:

    Chemistry: It is used as an alpha-glucosidase inhibitor in various chemical reactions and studies.

    Biology: It is used to study the inhibition of glycogenolysis and its effects on cellular metabolism.

    Medicine: It has shown potential in protecting the heart against postischemic left ventricular dysfunction and is being studied for its potential use in treating diabetes mellitus, reperfusion injury, and thromboembolism.

    Industry: It is used in the development of new drugs and therapeutic agents .

Mechanism of Action

N-Methyl-1-deoxynojirimycin exerts its effects by inhibiting the activity of the alpha-1,6-glucosidase enzyme, which is involved in the glycogenolysis pathway. By inhibiting this enzyme, MOR-14 reduces the rate of glycogen breakdown, thereby preserving glycogen content and reducing lactate accumulation during ischemic episodes. This mechanism helps protect the heart against postischemic left ventricular dysfunction .

Comparison with Similar Compounds

N-Methyl-1-deoxynojirimycin is unique in its ability to inhibit the alpha-1,6-glucosidase enzyme. Similar compounds include:

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